molecular formula C16H17N3O2S B2996334 5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide CAS No. 851175-85-4

5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide

Cat. No.: B2996334
CAS No.: 851175-85-4
M. Wt: 315.39
InChI Key: QHUNUQMWHATEHZ-UHFFFAOYSA-N
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Description

5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide is a complex organic compound that belongs to the class of nicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The initial step involves the formation of the nicotinamide core through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Incorporation of the Furan Ring: The furan ring is incorporated through a Friedel-Crafts acylation reaction using a furan derivative.

    Addition of the Mercapto Group: The mercapto group is added through a thiolation reaction using a thiol reagent.

    Final Functionalization: The final step involves the diethylation of the amine group using diethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the furan ring can engage in π-π interactions. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-cyano-N,N-diethyl-4-(2-thienyl)-6-mercapto-2-methylnicotinamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-cyano-N,N-diethyl-4-(2-pyridyl)-6-mercapto-2-methylnicotinamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-cyano-N,N-diethyl-4-(furan-2-yl)-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-4-19(5-2)16(20)13-10(3)18-15(22)11(9-17)14(13)12-7-6-8-21-12/h6-8H,4-5H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUNUQMWHATEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(NC(=S)C(=C1C2=CC=CO2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851175-85-4
Record name 5-cyano-N,N-diethyl-4-(furan-2-yl)-2-methyl-6-sulfanylpyridine-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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